molecular formula C15H10Cl2N2O B2970873 4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 400076-69-9

4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2970873
CAS RN: 400076-69-9
M. Wt: 305.16
InChI Key: MTXDMFPVCSZJBK-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4-CPP, is a nitric oxide (NO) scavenging agent and a potent inhibitor of nitric oxide synthase (NOS). It is a yellow-brown crystalline compound with a melting point of 115-117°C and a molecular weight of 282.7 g/mol. 4-CPP has been widely studied in the scientific community due to its potential applications in the fields of medicinal chemistry, drug design, and biochemistry.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related pyrazolone derivatives involves multi-step chemical reactions that yield compounds with significant structural diversity. These compounds are often characterized using advanced techniques such as single-crystal X-ray diffraction, which provides detailed information about their molecular structure. For example, research on the synthesis and structural characterization of isostructural compounds with similar chemical frameworks has led to the development of materials that are analyzed for their crystallographic properties, showing the compounds' planarity and molecular conformations (Kariuki, Abdel-Wahab, El‐Hiti, 2021).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations are pivotal in understanding the interaction of pyrazolone derivatives with biological targets and their electronic properties. Studies employing density functional theory (DFT) and other computational methods reveal insights into the compounds' molecular structure, vibrational spectra, and potential energy distribution. These studies often aim to predict the biological activity of these compounds based on molecular docking results, providing a theoretical foundation for further experimental investigation (Viji, Balachandran, Babiyana, Narayana, Vinutha V. Saliyan, 2020).

Spectroscopic Analysis and Biological Activity

Spectroscopic techniques such as FT-IR and NMR are commonly used to analyze the structure of pyrazolone derivatives. These studies often extend to exploring the biological activities of the compounds, such as their antimicrobial and anticancer properties. The research demonstrates the compounds' potential as bioactive molecules, highlighting their significance in the development of new therapeutic agents (Thomas, Mary, Resmi, Narayana, Sarojini, Vijayakumar, Van Alsenoy, 2019).

Electrochemical Studies

Electrochemical studies on pyrazolone derivatives, including their Cu(II) complexes, shed light on the compounds' electrochemical properties and potential applications in various fields. These studies often involve characterizing the complexes using various spectroscopic and analytical techniques to determine their structural and electronic properties (Nakum, Jadeja, 2018).

properties

IUPAC Name

4-(2-chlorophenyl)-2-(4-chlorophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-10-5-7-11(8-6-10)19-15(20)13(9-18-19)12-3-1-2-4-14(12)17/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXDMFPVCSZJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

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